B1575498 Melanoma antigen gp100 (280-288)

Melanoma antigen gp100 (280-288)

Cat. No.: B1575498
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Structure

Melanoma antigen gp100 (280–288) is a nonameric peptide with the sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala (YLEPGPVTA) . Its molecular weight is approximately 946.1 g/mol , as confirmed by mass spectrometry and computational analyses . The peptide adopts a β-sheet-dominated secondary structure when bound to the HLA-A*02:01 major histocompatibility complex (MHC) class I molecule, with critical interactions mediated by residues at positions 1 (Tyr), 3 (Glu), and 9 (Ala) .

Key structural features :

  • Position 3 (Glu) : Essential for T-cell receptor (TCR) binding; substitution to alanine (E3A) disrupts TCR recognition by inducing conformational changes in adjacent residues .
  • Anchor residues : Positions 2 (Leu) and 9 (Ala) stabilize MHC binding, with modified variants (e.g., A288V) showing enhanced HLA-A*02:01 affinity .

Table 1: Structural and Biophysical Properties of gp100 (280–288)

Property Value/Description Source
Sequence YLEPGPVTA
Molecular weight 946.1 g/mol
HLA restriction HLA-A*02:01
Critical residues Glu³, Pro⁶, Val⁷
Secondary structure β-sheet in MHC-bound state

Relationship to Parent Protein gp100/PMEL

The peptide is derived from glycoprotein 100 (gp100) , also known as premelanosome protein (PMEL) , a 661-amino acid type I transmembrane glycoprotein encoded by the PMEL gene . PMEL regulates melanosome biogenesis by forming amyloid fibrils that scaffold melanin synthesis . The gp100 (280–288) epitope resides in the N-terminal region of the protein (residues 280–288) and is proteolytically processed for MHC-I presentation .

Functional context :

  • Melanoma specificity : gp100 is overexpressed in melanocytes and melanoma cells, making it a tumor-associated antigen .
  • Post-translational processing : PMEL undergoes cleavage by furin-like proteases and γ-secretase to generate fragments for melanosome maturation .

Historical Context and Discovery

The gp100 (280–288) epitope was first identified in the 1990s through studies of tumor-infiltrating lymphocytes (TILs) from melanoma patients. Key milestones include:

  • 1994 : Identification of gp100 as a melanocyte lineage antigen recognized by HLA-A2.1-restricted CTLs .
  • 1995 : Characterization of gp100 (280–288) as a immunodominant epitope using peptide-pulsed T-cell assays .
  • 2001 : Phase I clinical trials demonstrating gp100 (280–288) vaccine immunogenicity .
  • 2016 : Atomic-resolution crystal structures of TCR-gp100-HLA complexes revealing E3’s critical role .

Significance in Melanoma Research

gp100 (280–288) is a cornerstone of melanoma immunotherapy research due to:

  • Immunogenicity : Elicits CD8⁺ T-cell responses in HLA-A*02:01⁺ individuals .
  • Therapeutic targeting :
    • Vaccines : Peptide vaccines with adjuvants (e.g., Montanide ISA-51) induce antigen-specific CTLs .
    • Adoptive cell therapy : TCR-engineered T cells targeting gp100 (280–288) show preclinical efficacy .
  • Heteroclitic variants : Modified peptides (e.g., YLEPGPVTV) enhance MHC binding without compromising TCR recognition .

Table 2: Comparative Analysis of Native and Modified gp100 (280–288) Peptides

Peptide Sequence HLA Affinity TCR Recognition Application
Native YLEPGPVTA Moderate Strong Vaccine studies
A288V mutant YLEPGPVTV High Strong Enhanced immunogenicity
E3A mutant YLAPGPVTA Low Absent Structural studies

Properties

sequence

YLEPGPVTA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen gp100 (280-288)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Melanoma Antigens

Table 1: Key Comparison of gp100(280-288) with Other Melanoma Antigens
Antigen HLA Restriction Immunogenicity Clinical Outcomes Degradation Susceptibility
gp100(280-288) HLA-A*02:01 Moderate CTL responses (14% in Phase I trials); enhanced by adjuvants (Montanide ISA-51/QS-21) Prolonged survival in some patients; synergistic with IL-2 or checkpoint inhibitors Rapid degradation by U937 cell aminopeptidases
gp100(209-217) (ITDQVPFSV) HLA-A*02:01 Higher IFN-γ release compared to gp100(280-288) in dual peptide vaccines Improved T-cell priming in combination with class II-restricted peptides Not well-characterized; presumed stable in APC processing
MART-1(26-35) (EAAGIGILTV) HLA-A*02:01 Strong baseline immunogenicity; frequent spontaneous CTL recognition Limited clinical benefit as monotherapy; used in multi-epitope vaccines Resistant to rapid enzymatic degradation
Tyrosinase(369-377) (YMDGTMSQV) HLA-A*02:01 Low immunogenicity without adjuvants; requires CD4+ T-cell help Suboptimal clinical responses; tested in combinatorial approaches Susceptible to carboxypeptidases
MAGE-A3(271-279) (FLWGPRALV) HLA-A*02:01 High immunogenicity in vitro; tumor-specific expression Limited efficacy in trials due to antigen loss under immune pressure Stable in APCs
Key Findings

Immunogenicity and MHC Binding Affinity: Gp100(280-288) exhibits low MHC-binding affinity, necessitating engineering strategies (e.g., epitope-HLA fusion constructs) to enhance surface presentation . In contrast, MART-1(26-35) binds HLA-A2 with higher affinity, enabling spontaneous CTL recognition in melanoma patients . In a Phase I trial, only 14% of patients mounted CTL responses to gp100(280-288), while helper T-cell responses to a tetanus toxoid peptide co-administered as a Th epitope reached 79% .

Degradation and Stability: Gp100(280-288) is rapidly degraded by U937 monocyte-like cells via aminopeptidases, reducing its availability for T-cell recognition . This contrasts with MART-1(26-35), which is more stable and retains immunogenicity in vivo .

Clinical Applications: Tebentafusp (IMCgp100): A bispecific TCR-CD3 biologic targeting gp100(280-288) demonstrated a 65% disease control rate in metastatic uveal melanoma, attributed to high gp100 expression in this subtype . Peptide Vaccines: Gp100(280-288) combined with high-dose IL-2 showed modest survival benefits in advanced melanoma, but inferior to checkpoint inhibitors .

Synergy with Epigenetic Modulators: BET inhibitors (e.g., JQ1) upregulate gp100 and MITF expression in BRAF-mutant melanoma, enhancing T-cell recognition .

Preparation Methods

Peptide Synthesis and Purification

The gp100 (280-288) peptide is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing high-purity peptides suitable for clinical use.

  • Synthesis Details : The peptide is synthesized with a free amide at the N-terminus and a free acid at the C-terminus, preserving its natural form for optimal antigen presentation.
  • Purification : Post-synthesis, peptides undergo rigorous purification, typically by high-performance liquid chromatography (HPLC), to achieve high purity levels necessary for clinical application.
  • Quality Control : Identity confirmation is performed using mass spectrometry, and sterility tests are conducted to comply with regulatory standards.

This approach ensures that the peptide maintains its structural integrity and biological activity for use in vaccines and immunological assays.

Peptide Reconstitution and Formulation

After lyophilization, the gp100 (280-288) peptide is reconstituted and formulated for administration:

  • Reconstitution Medium : The lyophilized peptide is dissolved in sterile water and diluted with Lactated Ringer’s solution to achieve a final concentration of approximately 67–80% Lactated Ringer’s in water. This buffer maintains peptide stability and isotonicity.
  • Sterile Filtration : The peptide solution is sterile-filtered through 0.22-micron filters to remove potential contaminants.
  • Storage : Prepared peptide solutions are stored at −20°C, with stability studies confirming no decrease in purity or concentration for up to three years under these conditions.

Vaccine Preparation with Adjuvants

To enhance immunogenicity, the gp100 (280-288) peptide is combined with immunologic adjuvants:

Adjuvant Source/Manufacturer Role in Vaccine Preparation
Montanide ISA-51 Seppic, Inc. (Paris, France) Water-in-oil emulsion that prolongs antigen exposure and stimulates immune response
QS-21 Antigenics (Aquila Biopharmaceuticals) Saponin-based adjuvant that enhances T-cell responses
  • The peptide is emulsified with either Montanide ISA-51 or QS-21 to form the vaccine formulation.
  • These adjuvants facilitate recruitment and activation of dendritic cells at the injection site, crucial for effective antigen presentation.
  • Vaccines are administered subcutaneously (s.c.) or intradermally (i.d.), with intradermal routes potentially improving dendritic cell uptake due to the skin’s rich antigen-presenting cell population.

Immunological Preparation and Quality Assurance

  • Prior to clinical use, peptide batches undergo extensive quality assurance, including tests for sterility, identity, purity, and safety, following FDA guidelines.
  • Peptides are synthesized and handled in facilities adhering to Good Manufacturing Practice (GMP) standards to ensure reproducibility and patient safety.
  • The vaccine preparation includes mixing with helper peptides (e.g., tetanus toxoid-derived peptides) to enhance helper T-cell responses, which support CTL activation and memory formation.

Research Findings on Preparation Impact

  • The immunogenicity of gp100 (280-288) peptide vaccines depends heavily on the peptide’s purity, formulation, and adjuvant choice.
  • Clinical trials have demonstrated that vaccination with gp100 (280-288) formulated in Montanide ISA-51 or QS-21 induces specific CTL responses in a subset of melanoma patients, though the response frequency is modest (~14% in one Phase I trial).
  • Helper T-cell epitopes included in the vaccine enhance Th1 cytokine profiles, supporting robust immune activation.
  • The route of administration and peptide stability in vivo influence the magnitude and persistence of immune responses, with intradermal administration hypothesized to improve dendritic cell targeting and CTL induction.

Summary Table: Preparation Parameters for gp100 (280-288) Peptide Vaccine

Preparation Step Details Impact on Vaccine Efficacy
Peptide Synthesis Solid-phase synthesis with free N- and C-termini High purity and correct epitope structure
Purification HPLC purification and mass spectrometry identity check Ensures peptide integrity and safety
Reconstitution Sterile water and Lactated Ringer’s solution (67–80%) Maintains peptide stability and isotonicity
Sterile Filtration 0.22-micron filtration Removes contaminants, ensures sterility
Storage −20°C storage for up to 3 years Long-term stability without loss of purity
Adjuvant Formulation Montanide ISA-51 or QS-21 emulsions Enhances immune response and antigen presentation
Administration Route Subcutaneous or intradermal injection Influences dendritic cell uptake and CTL induction
Quality Assurance Sterility, purity, safety tests per FDA guidelines Compliance with regulatory standards

Q & A

Q. Basic Research Methodology

  • CTL lysis assays : Transfect HLA-A2.1-negative melanoma cells with HLA-A2.1 and gp100 cDNA. CTLs from HLA-A2.1+ patients lyse double-transfected cells but not HLA-A2.1-only transfectants .
  • In vitro stimulation : Use gp100 (280-288)-pulsed antigen-presenting cells (APCs) to stimulate patient-derived CTLs, followed by IFN-γ ELISpot to confirm specificity .
  • Normal melanocyte lysis : Validate cross-reactivity by testing CTL-mediated lysis of HLA-A2.1+ normal melanocytes expressing endogenous gp100 .

How can researchers optimize the immunogenicity of gp100 (280-288) peptide vaccines given its low affinity for HLA-A2.1?

Q. Advanced Research Methodology

  • Amino acid modifications : Introduce substitutions (e.g., Val→Ala at position 288) to enhance HLA-A2.1 binding affinity and T-cell receptor engagement, as shown in clinical trials .
  • Adjuvant combinations : Co-administer with immune potentiators like Montanide ISA-51 or cytokines (e.g., IL-2) to boost T-cell priming .
  • Viral vector delivery : Use recombinant fowlpox or adenovirus encoding modified gp100 to improve antigen presentation and durability of immune responses .

What are the standard methodologies for detecting gp100 expression in melanoma tissue samples?

Q. Basic Research Methodology

  • Immunohistochemistry (IHC) : Use monoclonal antibodies (e.g., HMB45 or clone PMEL/2038) targeting the N-terminal region of gp100. Validate with heat-mediated antigen retrieval (citrate buffer, pH 6) .
  • Western blotting : Detect ~70 kDa (unmodified) and ~120 kDa (glycosylated) isoforms using polyclonal antibodies (e.g., ARG64008) .
  • Flow cytometry : Employ intracellular staining with anti-gp100 antibodies in permeabilized melanoma cell lines (e.g., BLM) .

What are the implications of gp100-specific double-negative T cells (DNTs) in anti-tumor immunity, and how can their functional roles be characterized?

Q. Advanced Research Methodology

  • Functional assays : Isolate TCRαβ+CD4-CD8- DNT clones (e.g., T4H2) and assess cytotoxicity via ⁵¹Cr-release assays against gp100-loaded targets .
  • Cytokine profiling : Measure IFN-γ and TNF secretion via ELISA or multiplex assays post-antigen stimulation .
  • In vivo relevance : Adoptively transfer DNTs into melanoma-bearing models (e.g., B16-F10) to evaluate tumor regression and survival .

How do researchers validate the specificity of antibodies targeting gp100 for experimental use?

Q. Basic Research Methodology

  • Knockout controls : Compare staining in gp100-knockout melanoma cell lines (e.g., CRISPR-edited BLM) vs. wild-type .
  • Peptide blocking : Pre-incubate antibodies with excess gp100 (280-288) peptide to confirm reduced signal in IHC/Western blot .
  • Cross-reactivity testing : Validate against related melanocyte antigens (e.g., MART-1, tyrosinase) to rule off-target binding .

What strategies are effective in mitigating immune-related adverse events (irAEs) associated with gp100-targeted immunotherapies without compromising efficacy?

Q. Advanced Research Methodology

  • Prophylactic corticosteroids : Administer low-dose prednisone during ipilimumab/gp100 trials to suppress severe irAEs (e.g., colitis, dermatitis) .
  • Dose optimization : Use fractional dosing (e.g., 3 mg/kg ipilimumab) with extended intervals to balance safety and anti-tumor response .
  • Biomarker monitoring : Track serum IL-6 and C-reactive protein to preemptively identify patients at risk of irAEs .

What in vivo models are commonly used to study the efficacy of gp100-targeted therapies?

Q. Basic Research Methodology

  • B16-F10 melanoma in C57BL/6 mice : Evaluate tumor growth inhibition post-vaccination with gp100 peptides or viral vectors (e.g., adenovirus-TRP-2/gp100) .
  • Wistar rat vitiligo models : Assess T-cell memory maintenance via gp100 supplementation and correlate with melanoma regression .
  • Humanized HLA-A2.1 transgenic mice : Test adoptive transfer of gp100-specific CTLs to mimic patient responses .

How can contradictory clinical trial results regarding the additive effect of gp100 peptide vaccines with checkpoint inhibitors be reconciled?

Q. Advanced Research Methodology

  • Trial design analysis : Compare ipilimumab monotherapy (10.1-month survival) vs. ipilimumab/gp100 combo (10.0-month survival), noting no statistical difference due to underpowered subgroup analyses .
  • Antigen processing variability : Investigate HLA-A*0201 haplotype heterogeneity and proteasomal cleavage efficiency across patient cohorts .
  • Mechanistic studies : Use single-cell RNA sequencing to identify T-cell exhaustion markers in non-responders, guiding personalized combo therapies (e.g., anti-PD-1 + gp100) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.